

Application Notes and Protocols for Intracellular Staining with OX-34 Antibody

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Compound of Interest

Compound Name: Anti-Rat CD2 Antibody (OX-34)

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Introduction

The OX-34 monoclonal antibody recognizes the rat CD2 antigen, a 50-54 kDa glycoprotein expressed on the surface of thymocytes and peripheral T-cells.[1] CD2 plays a crucial role in T-cell activation and adhesion by interacting with its ligand, CD58.[2] While primarily a cell surface marker, intracellular staining for CD2 with the OX-34 antibody can be valuable for studying protein synthesis, trafficking, and degradation, or for ensuring antibody access to all domains of the protein.

Effective intracellular staining requires two critical steps: cell fixation and permeabilization. Fixation preserves cellular morphology and antigen localization, while permeabilization allows the antibody to penetrate the cell membrane and access intracellular antigens. The choice of fixation and permeabilization reagents is critical and can significantly impact staining quality. This document provides detailed protocols and guidance for optimizing intracellular staining of rat cells with the OX-34 antibody.

Data Presentation: Comparison of Fixation and Permeabilization Methods

The selection of an appropriate fixation and permeabilization strategy is paramount for successful intracellular staining. Different methods have distinct advantages and







disadvantages, and the optimal choice may depend on the specific cell type and experimental goals. Below is a summary of common methods.



| Method | Fixative | Permeabiliza tion Agent | Advantages | Disadvantag es | Fluorophore Compatibility |
|---------------------------------------------|------------------------------------|-------------------------------|---------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------|
| Paraformalde hyde + Saponin | 4% Paraformalde hyde (PFA) | 0.1-0.5% Saponin | Preserves cell morphology and surface antigens well. [3][4] | Saponin-based permeabilizati on is reversible and requires saponin in all subsequent wash and staining buffers.[5][6] May not be sufficient for nuclear antigens. | Generally compatible with most fluorochrome s. |
| Paraformalde hyde + Triton™ X- 100 | 1-4% Paraformalde hyde (PFA) | 0.1-0.5% Triton™ X- 100 | Stronger permeabilizati on suitable for nuclear antigens.[6] [7] | Can alter cell morphology and may impact some surface epitopes. Can lyse cells if incubation is too long.[8] | Generally compatible with most fluorochrome s. |



| Methanol | Methanol | Methanol | Fixes and permeabilizes simultaneousl y.[9][10] Good for detecting some nuclear and phosphorylat ed proteins. [6][9] | Can denature some protein epitopes.[6] [11] Not recommende d for use with phycoerythrin (PE) or allophycocya nin (APC) based fluorochrome s as it can diminish their fluorescence. | Compatible with small molecule dyes (e.g., FITC, Alexa Fluor® dyes). Avoid PE, APC, and their tandems. |
|----------|----------|----------|----------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|
| Acetone | Acetone | Acetone | Fixes and permeabilizes simultaneousl y.[6] | Can cause cell shrinkage and alter morphology. | Similar to methanol, compatibility with protein-based fluorophores should be verified. |

Experimental Protocols

It is recommended to perform staining for cell surface markers before fixation and permeabilization, as the fixation process can alter surface epitopes.[7][8][12]

Protocol 1: Paraformaldehyde Fixation and Saponin Permeabilization

This protocol is a good starting point as it is relatively gentle and often preserves cell surface markers well.



Reagents:

- Phosphate-Buffered Saline (PBS)
- Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization/Wash Buffer: 0.1% Saponin in PBS with 2% Fetal Bovine Serum (FBS)
- Staining Buffer: PBS with 2% FBS
- OX-34 Antibody

Procedure:

- Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in Staining Buffer.
- (Optional) Surface Staining: If staining surface markers, perform this step according to standard protocols before fixation.
- Fixation:
 - Pellet the cells by centrifugation (e.g., 300-500 x g for 5 minutes).
 - Resuspend the cell pellet in 100 μL of 4% PFA.
 - Incubate for 15-20 minutes at room temperature.[3][4]
 - Wash the cells twice with 2 mL of Staining Buffer.
- Permeabilization:
 - \circ Resuspend the fixed cells in 100 μL of Permeabilization/Wash Buffer.
 - Incubate for 10-15 minutes at room temperature.[3][5]
- Intracellular Staining:



- Without washing, add the appropriate dilution of the OX-34 antibody to the permeabilized cells.
- Incubate for 30-60 minutes at room temperature, protected from light.
- Wash the cells twice with 2 mL of Permeabilization/Wash Buffer. Note: It is important to keep the cells in a saponin-containing buffer throughout the staining and washing steps as the permeabilization is reversible.[5][7]
- · Acquisition:
 - Resuspend the final cell pellet in an appropriate volume of Staining Buffer for flow cytometry analysis.
 - Analyze samples promptly. If storage is necessary, cells can be stored at 4°C in the dark for up to 24 hours.

Protocol 2: Methanol Fixation and Permeabilization

This method is harsher but can be effective for certain intracellular epitopes.

Reagents:

- Phosphate-Buffered Saline (PBS)
- Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS (optional, for initial fixation)
- Permeabilization Reagent: Ice-cold 90-100% Methanol
- Staining Buffer: PBS with 2% Fetal Bovine Serum (FBS)
- OX-34 Antibody

Procedure:

- Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL.
- (Optional) Surface Staining: If performing surface staining, ensure the fluorochromes used are compatible with methanol.



• Fixation:

- Pellet the cells by centrifugation.
- (Optional but recommended) Resuspend in 100 μL of 4% PFA and incubate for 10 minutes at room temperature. This initial cross-linking can help preserve cell structure.
- Wash cells once with PBS.

• Permeabilization:

- Resuspend the cell pellet in 100 μL of residual PBS.
- While gently vortexing, add 1 mL of ice-cold methanol dropwise.
- Incubate for 30 minutes on ice or at 4°C.[9]
- Wash the cells twice with 2 mL of Staining Buffer.

Intracellular Staining:

- \circ Resuspend the permeabilized cells in 100 μ L of Staining Buffer containing the appropriate dilution of the OX-34 antibody.
- Incubate for 30-60 minutes at room temperature, protected from light.
- Wash the cells twice with 2 mL of Staining Buffer.

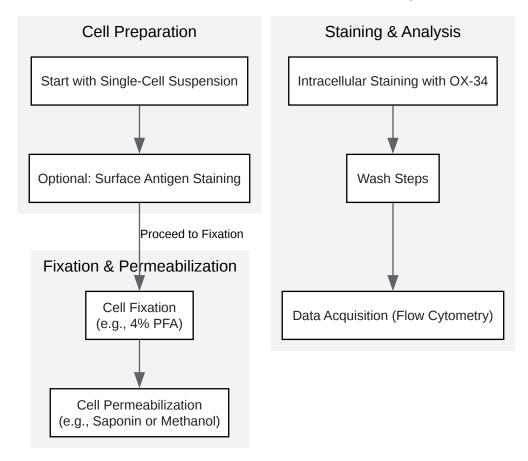
Acquisition:

 Resuspend the final cell pellet in an appropriate volume of Staining Buffer for flow cytometry analysis.

Mandatory Visualization



General Workflow for Intracellular Staining

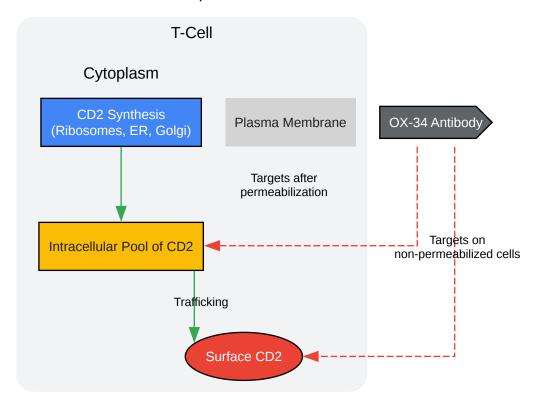


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Caption: General workflow for intracellular staining.



Conceptual Localization of CD2



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Caption: Potential targets for OX-34 antibody staining.

Optimization and Controls

- Antibody Titration: It is crucial to titrate the OX-34 antibody to determine the optimal concentration that provides the best signal-to-noise ratio.
- Controls:
 - Unstained Cells: To assess autofluorescence.
 - Isotype Control: Use a mouse IgG2a isotype control at the same concentration as the OX-34 antibody to control for non-specific binding.
 - Fluorescence Minus One (FMO) Controls: Important for multicolor flow cytometry panels to correctly set gates.



- Cell Type: Different cell types may require adjustments to fixation and permeabilization times and concentrations. Always optimize the protocol for your specific cell line or primary cells.
- Fluorochrome Choice: When using methanol-based permeabilization, avoid PE, APC, and their tandem dyes, as their fluorescence can be significantly reduced.[5][9] Small organic dyes are generally more resistant to alcohol-based permeabilization.[6]

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